molecular formula C14H14N2O4S B2432258 3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide CAS No. 71796-09-3

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B2432258
CAS No.: 71796-09-3
M. Wt: 306.34
InChI Key: FFJQUMSWYLQNOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-nitroaniline under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide is unique due to the presence of both dimethyl and nitro groups, which confer specific reactivity and properties. This combination makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3,4-dimethyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-6-7-14(8-11(10)2)21(19,20)15-12-4-3-5-13(9-12)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJQUMSWYLQNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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